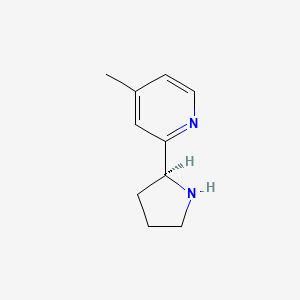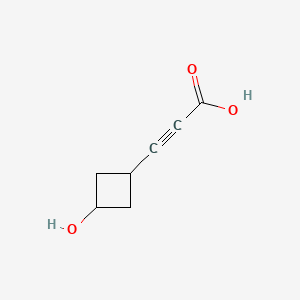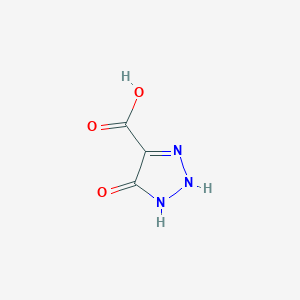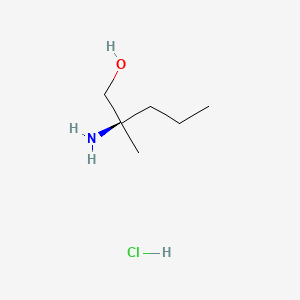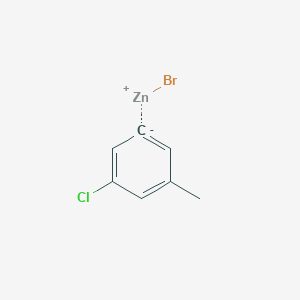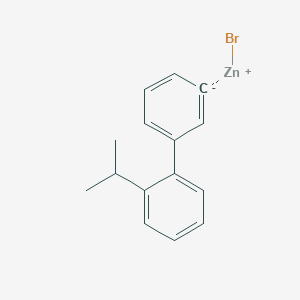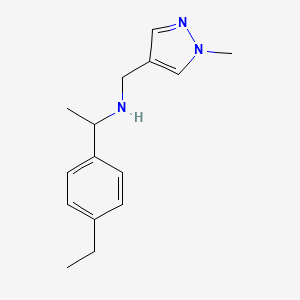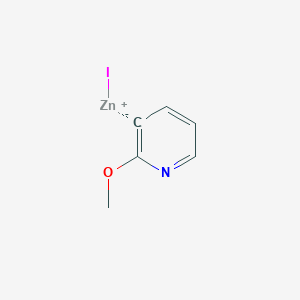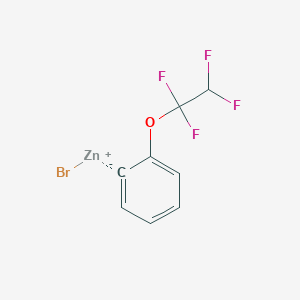
(2-(1,1,2,2-Tetrafluoroethoxy)phenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran: is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable due to its ability to participate in various coupling reactions, making it a versatile tool in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of (2-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide typically involves the reaction of 2-(1,1,2,2-tetrafluoroethoxy)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-(1,1,2,2-tetrafluoroethoxy)phenyl bromide+Zn→(2-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities that could affect the reactivity of the organozinc compound.
化学反応の分析
Types of Reactions: (2-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as Negishi coupling. These reactions are facilitated by the presence of a palladium or nickel catalyst.
Common Reagents and Conditions:
Catalysts: Palladium or nickel complexes
Solvents: Tetrahydrofuran, dimethylformamide
Conditions: Inert atmosphere, typically nitrogen or argon
Major Products: The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
科学的研究の応用
Chemistry: In organic chemistry, (2-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide is used for the synthesis of complex molecules through cross-coupling reactions. Its ability to form carbon-carbon bonds efficiently makes it a staple in synthetic organic chemistry.
Biology and Medicine: While direct applications in biology and medicine are limited, the compounds synthesized using this reagent can have significant biological activity. For example, biaryl structures are common in many pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its role in the synthesis of complex organic molecules makes it valuable for the development of new materials with unique properties.
作用機序
The mechanism by which (2-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide exerts its effects involves the formation of a transient organozinc intermediate. This intermediate can then participate in a variety of coupling reactions, facilitated by the catalyst, to form new carbon-carbon bonds. The molecular targets are typically the electrophilic centers in the coupling partner, and the pathways involved include oxidative addition, transmetalation, and reductive elimination.
類似化合物との比較
- Phenylzinc bromide
- (4-methoxyphenyl)zinc bromide
- (2,4,6-trimethylphenyl)zinc bromide
Uniqueness: What sets (2-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide apart from similar compounds is the presence of the tetrafluoroethoxy group. This group can impart unique electronic properties to the compound, potentially enhancing its reactivity and selectivity in certain reactions. Additionally, the fluorine atoms can influence the physical properties of the resulting products, such as their stability and solubility.
特性
分子式 |
C8H5BrF4OZn |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
bromozinc(1+);1,1,2,2-tetrafluoroethoxybenzene |
InChI |
InChI=1S/C8H5F4O.BrH.Zn/c9-7(10)8(11,12)13-6-4-2-1-3-5-6;;/h1-4,7H;1H;/q-1;;+2/p-1 |
InChIキー |
GVKHIVWLVJFZHL-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C([C-]=C1)OC(C(F)F)(F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


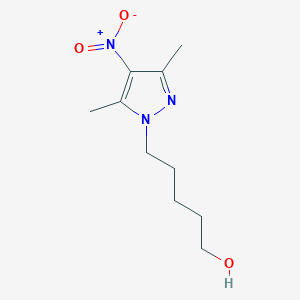


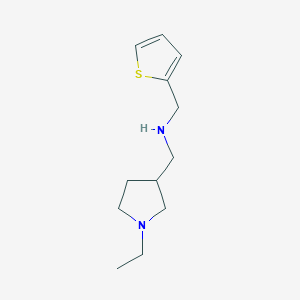
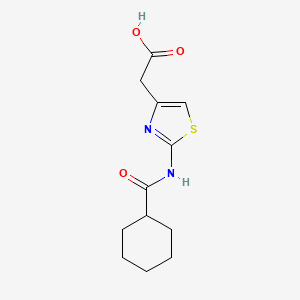
![Methyl 1-acetyl-7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B14892693.png)
